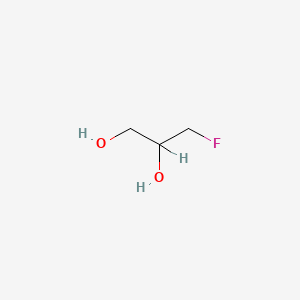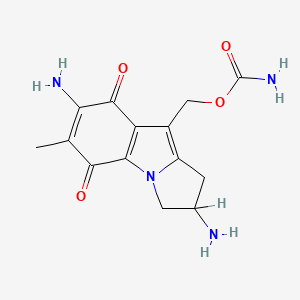![molecular formula C15H17N3O2S2 B1203982 [4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone CAS No. 57037-01-1](/img/structure/B1203982.png)
[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone is a member of morpholines.
Wissenschaftliche Forschungsanwendungen
1. Use in Imaging for Parkinson's Disease
The compound HG-10-102-01, which is related in structure to [4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone, has been synthesized and evaluated for potential use in imaging of the LRRK2 enzyme in Parkinson's disease. This synthesis, involving several steps, has shown promise in the context of bioorganic and medicinal chemistry, particularly for positron emission tomography (PET) imaging (Wang, Gao, Xu, & Zheng, 2017).
2. Antitumor Activity
In a study by Tang and Fu (2018), a compound structurally similar to this compound demonstrated distinct inhibition on the proliferation of various cancer cell lines, highlighting its potential antitumor activity (Tang & Fu, 2018).
3. Antibacterial Activity
Shahana and Yardily (2020) synthesized and characterized novel compounds with structures related to this compound. They conducted molecular docking studies to understand the antibacterial activity of these compounds, providing insights into their potential use in antimicrobial applications (Shahana & Yardily, 2020).
Eigenschaften
| 57037-01-1 | |
Molekularformel |
C15H17N3O2S2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
[4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17N3O2S2/c1-10-2-4-11(5-3-10)18-13(16)12(22-15(18)21)14(19)17-6-8-20-9-7-17/h2-5H,6-9,16H2,1H3 |
InChI-Schlüssel |
DYGKDHWVWSAGOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


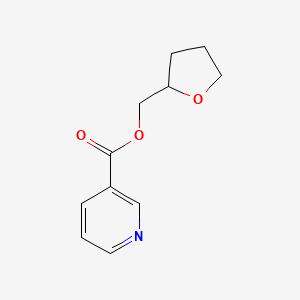
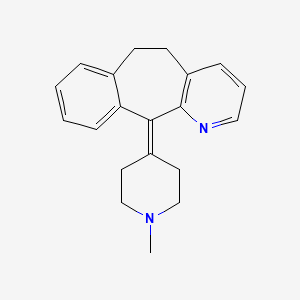

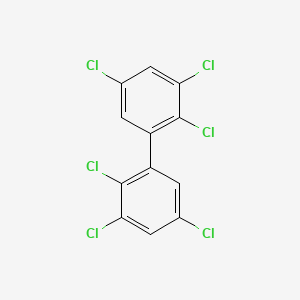

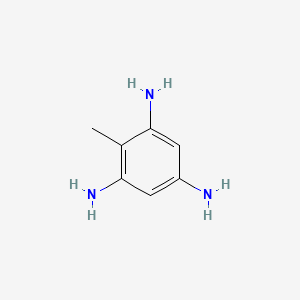
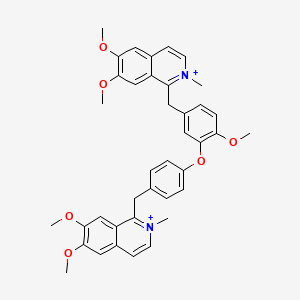
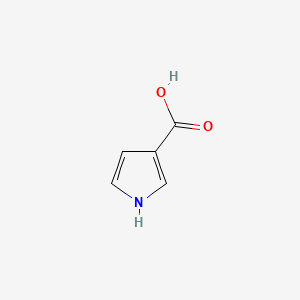
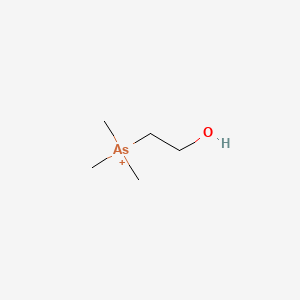
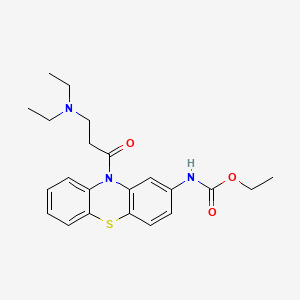
![7-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203918.png)
